molecular formula C18H14N4O4 B12948328 4',5-Diphenyl-[1,4'-biimidazolidine]-2,2',4,5'-tetraone CAS No. 62371-82-8

4',5-Diphenyl-[1,4'-biimidazolidine]-2,2',4,5'-tetraone

Cat. No.: B12948328
CAS No.: 62371-82-8
M. Wt: 350.3 g/mol
InChI Key: MIQJNBMAVHLHAN-UHFFFAOYSA-N
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Description

4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone typically involves the cyclization of amido-nitriles or the condensation of aldehydes with benzils in the presence of ammonium acetate . The reaction conditions are often mild, allowing for the inclusion of various functional groups. For instance, a one-pot metal and acid-free synthesis method has been reported, which involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, followed by reaction with an aldehyde and ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, environmentally benign methods, such as the use of biodegradable solvents and catalysts, are preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the imidazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, reduced imidazole derivatives, and various substituted imidazoles. These products are often characterized by their unique electrochemical and redox properties .

Mechanism of Action

The mechanism of action of 4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone involves its interaction with molecular targets through its reactive functional groups. The compound can undergo redox transformations, leading to the formation of quinones and biradicals, which exhibit unique electrochemical properties . These transformations are crucial for its biological and industrial applications, as they influence the compound’s reactivity and stability.

Comparison with Similar Compounds

4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone can be compared with other imidazole derivatives, such as:

The uniqueness of 4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone lies in its ability to form stable biradicals and its diverse reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

62371-82-8

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

1-(2,5-dioxo-4-phenylimidazolidin-4-yl)-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C18H14N4O4/c23-14-13(11-7-3-1-4-8-11)22(17(26)19-14)18(12-9-5-2-6-10-12)15(24)20-16(25)21-18/h1-10,13H,(H,19,23,26)(H2,20,21,24,25)

InChI Key

MIQJNBMAVHLHAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)N2C3(C(=O)NC(=O)N3)C4=CC=CC=C4

Origin of Product

United States

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